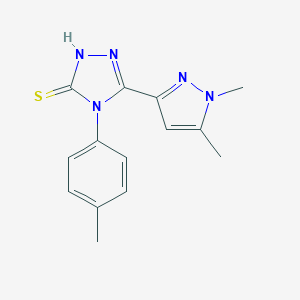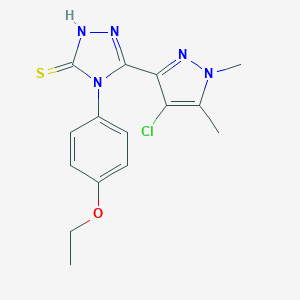![molecular formula C12H8BrClO3 B454937 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-24-0](/img/structure/B454937.png)
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the CAS Number: 438219-24-0 . It has a molecular weight of 315.55 .
Molecular Structure Analysis
The IUPAC name of this compound is 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H8BrClO3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 315.55 . Other physical and chemical properties such as density, boiling point, melting point, etc., were not found in the sources I accessed. For a complete profile, it would be necessary to refer to a comprehensive chemical database or experimental data.Wissenschaftliche Forschungsanwendungen
Environmental and Health Implications of Brominated and Chlorinated Compounds
- Environmental Persistence and Toxicity: Brominated and chlorinated dioxins and furans, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are persistent organic pollutants with known adverse effects on human and animal health. These compounds accumulate in environmental and biological systems, raising concerns over their increased use and consequent exposure risks (Piskorska-Pliszczynska & Maszewski, 2014; Birnbaum et al., 2003).
Advances in Biomass Conversion and Polymerization
Biomass to Furan Derivatives
Research into converting plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), points towards sustainable alternatives to petroleum-based chemicals for producing polymers, fuels, and other industrial chemicals. Furan derivatives from biomass are seen as potential key players in future green chemistry applications (Chernyshev et al., 2017).
Polymerization of Aldehydes
The polymerization of aldehydes, including furan-2-carbaldehyde derivatives, has been explored for producing polymers with potential applications in various industries. This research highlights the versatility of furan derivatives in polymer chemistry (Kubisa et al., 1980).
Furan-Based Bioactive Compounds
Biocatalytic Valorization of Furans
The instability of furans presents challenges for chemical synthesis, but biocatalysis offers a promising pathway for their valorization. Enzymatic processes allow for selective transformations under mild conditions, opening avenues for sustainable production of bioactive furan derivatives (Domínguez de María & Guajardo, 2017).
Furan Nucleobases and Nucleosides
Furan and thiophene rings are crucial structural units in bioactive molecules, including nucleobases and nucleosides. These compounds exhibit a range of biological activities and are important in drug design, illustrating the potential medicinal applications of furan derivatives (Ostrowski, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHNPVVIYLESX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B454855.png)
![Ethyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454856.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454857.png)
![(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)

![2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454865.png)
![ETHYL 5-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454866.png)
![N-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B454868.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454869.png)
![Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454870.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)
![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)
![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)
